molecular formula C25H30N6O2S2 B12157212 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157212
M. Wt: 510.7 g/mol
InChI Key: NDKXHCZKJBTSFH-SILNSSARSA-N
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Description

The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Hexyl chain: A lipophilic substituent at the 3-position of the thiazolidinone ring, enhancing membrane permeability.
  • Imidazole-propylamino group: A polar side chain at the 2-position of the pyrido-pyrimidinone core, facilitating hydrogen bonding interactions.
  • Methyl group: A small substituent at the 9-position, contributing to steric stabilization.

This compound’s design leverages the bioactivity of thiazolidinones (known for antimicrobial, anti-inflammatory, and antitumor properties) and pyrido-pyrimidinones (associated with kinase inhibition and enzyme modulation) . The imidazole group may further enhance binding to biological targets, such as enzymes or receptors with histidine-rich active sites .

Properties

Molecular Formula

C25H30N6O2S2

Molecular Weight

510.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H30N6O2S2/c1-3-4-5-6-13-31-24(33)20(35-25(31)34)16-19-21(27-10-8-12-29-15-11-26-17-29)28-22-18(2)9-7-14-30(22)23(19)32/h7,9,11,14-17,27H,3-6,8,10,12-13H2,1-2H3/b20-16-

InChI Key

NDKXHCZKJBTSFH-SILNSSARSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety, which contribute to its biological activity.

Structural Characteristics

This compound has a molecular weight of approximately 505.7 g/mol and is characterized by:

FeatureDescription
Molecular FormulaC₃₁H₄₁N₅O₂S
Key Functional GroupsThiazolidinone, Pyrido[1,2-a]pyrimidine
Unique SubstituentsHexyl group, Imidazole ring

The presence of the thioxo group enhances its reactivity, making it an interesting candidate for various biological applications.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. Notably, the following activities have been reported for compounds related to this structure:

  • Antimicrobial Activity : Compounds containing thiazolidinone rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Research indicates that thiazolidinone derivatives can scavenge free radicals and exhibit reducing power in various assays .
  • Anticancer Potential : Some studies highlight the potential of thiazolidinones in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects. For example, it could act as an inhibitor for cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives against common pathogens. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL against various bacterial strains, indicating strong antimicrobial potential.

2. Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced DPPH radicals with an IC50 value of 30 µg/mL, suggesting significant antioxidant capacity compared to standard antioxidants .

The mechanism by which this compound exerts its biological effects is under investigation. Key hypotheses include:

  • Interaction with Cellular Targets : The unique structural features may allow binding to specific proteins or nucleic acids within cells.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects.

Scientific Research Applications

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been synthesized and tested against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study: Antitumor Activity

A study demonstrated that a related compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), showing an IC50 value of 12 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential for development as an anticancer agent .

Antimicrobial Properties

The compound's thiazolidine and imidazole moieties are known for their antimicrobial activities. Research has shown that compounds containing these functionalities can effectively inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential as a lead compound in the development of new antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds similar to the one have been investigated for their anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one Derivatives

(a) 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Differences: Isobutyl vs. Methoxyethylamino vs. Imidazole-propylamino: The methoxy group offers hydrophilicity but lacks the hydrogen-bonding capacity of imidazole.
  • Biological Implications : Reduced bioavailability compared to the target compound, as imidazole enhances target affinity.
(b) 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Differences :
    • Phenylethyl vs. Hexyl : Aromatic substituent increases steric bulk, possibly hindering binding in hydrophobic pockets.
  • Activity : The phenylethyl group may confer selectivity for targets with aromatic residue interactions, differing from the hexyl chain’s lipid membrane affinity.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

(a) 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a)
  • Core Structure: Pyrazolo-pyrimidinone instead of pyrido-pyrimidinone.
  • Substituents: Phenyl group at the thiazolidinone 3-position; lacks imidazole side chain.
  • Synthesis: Prepared via condensation of thiazolidinone precursors with phenylacyl bromides (yield: ~50–75%) .
  • Activity : Demonstrated anti-inflammatory properties but lower solubility due to the phenyl group.
(b) 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b)
  • Structural Variation : Chlorophenyl substituent enhances electron-withdrawing effects.
  • Activity : Improved antimicrobial efficacy compared to 10a, attributed to the chlorine atom’s electronegativity .

Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives

  • Example: 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one Core Structure: Thienopyrimidinone fused with chromenone. Activity: Limited data available, but thiazolo-isoxazole moieties are linked to kinase inhibition .

Comparative Data Table

Compound Class Substituents (Thiazolidinone 3-position) Side Chain (Pyrido/Pyrazolo Position 2) Biological Activity Solubility (LogP) Synthesis Yield (%)
Target Compound Hexyl 3-(1H-Imidazol-1-yl)propylamino Antimicrobial, Anti-inflammatory ~3.2 (estimated) 60–70
Isobutyl Derivative Isobutyl 2-Methoxyethylamino Moderate anti-inflammatory ~2.5 55–65
Phenylethyl Derivative 1-Phenylethyl 3-(1H-Imidazol-1-yl)propylamino Antitumor (in vitro) ~3.8 50–60
Pyrazolo-pyrimidinone 10a Phenyl None (phenyl at pyrazolo core) Anti-inflammatory ~4.1 50–75
Pyrazolo-pyrimidinone 10b 4-Chlorophenyl None (phenyl at pyrazolo core) Antimicrobial ~4.5 45–65

Key Research Findings

Hexyl vs. Smaller Alkyl Chains : The hexyl group in the target compound improves lipophilicity (LogP ~3.2), enhancing penetration through bacterial membranes compared to isobutyl (LogP ~2.5) .

Imidazole Side Chain: The 3-(1H-imidazol-1-yl)propylamino group increases hydrogen bonding with biological targets, such as fungal CYP51 enzymes, compared to methoxyethyl or unsubstituted analogs .

Chlorophenyl Substitution: In pyrazolo-pyrimidinones, chlorine atoms enhance antimicrobial activity by 30–40% compared to phenyl-substituted derivatives .

Synthetic Yields : Target compound synthesis (~60–70% yield) is comparable to other derivatives, though phenylethyl analogs show lower yields due to steric hindrance .

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